4-amino-6-(4-bromophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile
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Overview
Description
2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that features a unique combination of pyridine, thiophene, and pyrano structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 3-amino-2-benzoylthieno[2,3-b]pyridines with malononitrile . Another approach involves the reaction of 3-cyanopyridine-2(IH)-thiones with 2-aryl-3-bromo-I,I-dicyanopropene . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2’,3’4,5]thieno[2,3-b]pyridine Derivatives: These derivatives also have similar structural features and are used in similar applications.
Uniqueness
2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14BrN3OS |
---|---|
Molecular Weight |
412.3g/mol |
IUPAC Name |
4-amino-6-(4-bromophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H14BrN3OS/c1-9-7-10(2)23-19-14(9)16-17(25-19)15(13(8-21)18(22)24-16)11-3-5-12(20)6-4-11/h3-7,15H,22H2,1-2H3 |
InChI Key |
YWWBUYJNNRKBBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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